molecular formula C26H44N2O4 B8482603 2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid CAS No. 62148-91-8

2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid

Cat. No. B8482603
CAS RN: 62148-91-8
M. Wt: 448.6 g/mol
InChI Key: QRPSGQRBDUVHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C26H44N2O4 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62148-91-8

Product Name

2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[methyl(octadecyl)amino]-5-nitrobenzoic acid

InChI

InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)25-20-19-23(28(31)32)22-24(25)26(29)30/h19-20,22H,3-18,21H2,1-2H3,(H,29,30)

InChI Key

QRPSGQRBDUVHGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20g 2-chloro-5-nitrobenzoic acid, 28.6g methyl octadecylamine and 20 ml triethylamine was heated on a steam bath for 6 hours. The resulting solid was dissolved in aqueous ethanol, and then 6N HCl was added to give a pH of 3. The product was filtered and recrystallized from ethanol and then from acetone. m.p. = 108°-109°.
[Compound]
Name
20g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.